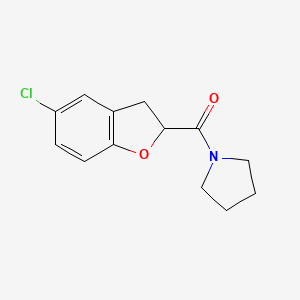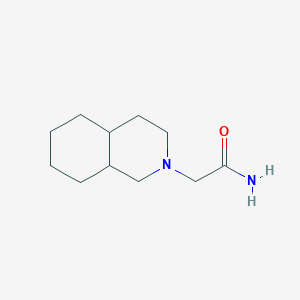
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide, also known as Octahydroisoquinoline-2-carboxamide, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound may act by modulating the activity of ion channels involved in pain transmission.
Biochemical and Physiological Effects:
Studies have found that this compound has a range of biochemical and physiological effects. For example, the compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been found to modulate the activity of ion channels involved in pain transmission. These effects make this compound a potential candidate for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, the compound has been found to have a range of biochemical and physiological effects, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound may have off-target effects that could complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide. One direction is to further investigate the compound's mechanism of action. This could involve identifying the specific ion channels and signaling pathways that are modulated by the compound. Another direction is to explore the compound's potential as a therapeutic agent for various diseases. This could involve testing the compound in animal models of inflammatory diseases and pain. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Synthesemethoden
There are several methods for synthesizing 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide. One common method involves the reaction of 2-bromoacetamide with octahydroisoquinoline in the presence of a palladium catalyst. Another method involves the reduction of 2-nitroacetamide with hydrogen gas in the presence of a palladium catalyst. Both of these methods have been found to be effective in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a therapeutic agent for various diseases. For example, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Eigenschaften
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h9-10H,1-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFUKODIJEUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
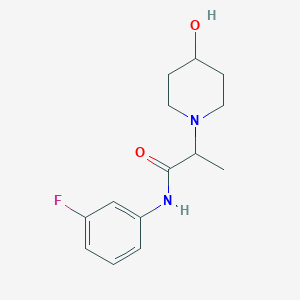
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
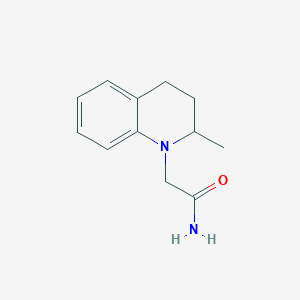


![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


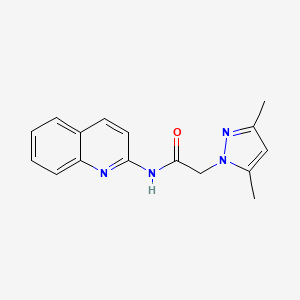
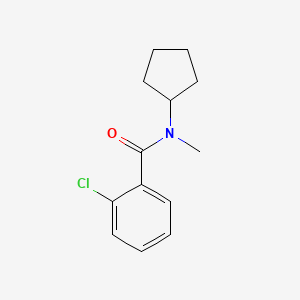
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
